molecular formula C18H22N4OS B5004582 3'-(propylthio)-7'H-spiro[cyclohexane-1,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepine]

3'-(propylthio)-7'H-spiro[cyclohexane-1,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepine]

Cat. No. B5004582
M. Wt: 342.5 g/mol
InChI Key: WHRPPPXHHDWQJB-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes a spiro[cyclohexane-1,6’-[1,2,4]triazino[5,6-d][3,1]benzoxazepine] core with a propylthio group attached. The spiro indicates a type of compound where two rings share a single atom . The cyclohexane is a six-membered single-ring compound , and the [1,2,4]triazino[5,6-d][3,1]benzoxazepine indicates a fused ring system containing nitrogen and oxygen atoms .


Synthesis Analysis

The synthesis of such a complex molecule would likely involve multiple steps and require advanced organic chemistry techniques. Unfortunately, without specific literature or studies on this compound, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure would be based on the arrangement of the cyclohexane, triazino, and benzoxazepine rings, along with the positioning of the propylthio group. Detailed structural analysis would require more specific information or computational chemistry studies .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of various functional groups like the triazino and benzoxazepine rings could potentially undergo a variety of organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, solubility, etc., would depend on the specific structure and functional groups present in the molecule .

Mechanism of Action

The mechanism of action would depend on the application of this compound. If it’s intended for use in biological systems, the mechanism could involve interactions with biological macromolecules .

Safety and Hazards

Without specific studies, it’s difficult to provide accurate safety and hazard information. As with all chemicals, safe handling practices should be followed .

Future Directions

Future research could involve synthesizing this compound and studying its properties and potential applications. It could be interesting to explore its interactions with various biological systems or its potential use in materials science .

properties

IUPAC Name

3-propylsulfanylspiro[7H-[1,2,4]triazino[5,6-d][3,1]benzoxazepine-6,1'-cyclohexane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4OS/c1-2-12-24-17-19-16-15(21-22-17)13-8-4-5-9-14(13)20-18(23-16)10-6-3-7-11-18/h4-5,8-9,20H,2-3,6-7,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHRPPPXHHDWQJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2=C(C3=CC=CC=C3NC4(O2)CCCCC4)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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